2,4-Dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by the presence of a furo ring fused to the pyrimidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in inhibiting certain kinases and tubulin, which are crucial targets in cancer therapy.
This compound can be classified as a furo[2,3-d]pyrimidine, a subclass of pyrimidine derivatives. Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The specific structure of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine includes two chlorine substituents and two methyl groups attached to the furo and pyrimidine rings, respectively. Its synthesis often involves chlorination and various coupling reactions to introduce the required functional groups.
The synthesis of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine typically involves several steps:
These synthetic routes are optimized for yield and purity, often employing techniques such as solvent selection and temperature control to enhance reaction efficiency .
The molecular formula for 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine is C₈H₈Cl₂N₂O. Its structure features:
The arrangement of these atoms contributes to its unique chemical properties and biological activity.
The chemical reactivity of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine can be explored through various reactions:
The mechanism of action of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine primarily involves its interaction with specific biological targets such as kinases:
Additional analyses such as spectral data (NMR, IR) help confirm structural integrity during synthesis .
The applications of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine are diverse:
The strategic design of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine emerged from efforts to create single-molecule therapeutics capable of concurrently inhibiting microtubule assembly and receptor tyrosine kinases (RTKs). This dual-targeting approach addresses key limitations of conventional combination therapies, such as pharmacokinetic mismatches and drug-drug interactions. The lead compound (designated as Compound 1 in prior studies) featured a bicyclic furo[2,3-d]pyrimidine core linked to a 4’-methoxyaniline group through rotatable bonds. This architecture enabled simultaneous engagement of:
Computational modeling revealed that the 3,4,5-trimethoxyphenyl moiety mimics colchicine’s binding pose, while the planar pyrimidine core facilitated π-stacking interactions in kinase domains. Structural optimizations focused on enhancing binding affinity to both targets while overcoming multidrug resistance mediated by P-glycoprotein efflux and βIII-tubulin isoforms—common limitations of taxanes and vinca alkaloids [1] [6].
Table 1: Biological Activities of Key Dual-Targeting Furo[2,3-d]Pyrimidine Derivatives
Compound | Tubulin Polymerization EC₅₀ (nM) | RTK Inhibition IC₅₀ (nM) | Cancer Cell Line GI₅₀ (nM) |
---|---|---|---|
Lead 1 | 84 ± 9 | EGFR: 112 ± 15 | MDA-MB-231: 38 ± 4 |
Tetrahydroquinoline 10 | 22 ± 3 | VEGFR2: 5.4 ± 0.7 | NCI/ADR-RES: 19 ± 2 |
Benzofuran 7 | 41 ± 6 | PDGFR-β: 8.2 ± 1.1 | SF-295: 27 ± 3 |
Data sourced from [1] demonstrating nanomolar potency against both targets and chemo-resistant cell lines.
Conformational restriction was employed to lock rotatable bonds (designated a, b, and c in the lead structure) into orientations optimal for target engagement. Three strategies were systematically explored:
Nuclear magnetic resonance and molecular dynamics simulations confirmed that conformational restriction lowered entropic penalties during target binding. Crucially, these modifications revealed divergent bioactive conformations: Tubulin inhibition required a coplanar orientation of the furopyrimidine core and aniline ring, while RTK binding tolerated perpendicular orientations [1].
Table 2: Impact of Conformational Restriction on Biological Activity
Compound | Restriction Strategy | Tubulin EC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
---|---|---|---|
1 (Lead) | None | 84 ± 9 | 98 ± 12 |
2 | Bond b locked | 68 ± 8 | 215 ± 24 |
8 | Bond c locked | >10,000 | 11 ± 2 |
10 | Bonds a+b locked | 22 ± 3 | 5.4 ± 0.7 |
Data highlights target-specific conformation requirements [1].
The synthesis of 2,4-dichloro-5,6-dimethylfuro[2,3-d]pyrimidine intermediates leveraged microwave irradiation to accelerate key steps, reducing reaction times from hours to minutes while improving yields and purity. Critical advancements included:
These methods significantly reduced purification challenges associated with dichloropyrimidine reactivity, particularly hydrolysis to oxopyrimidines. Scale-up studies demonstrated reproducible gram-scale synthesis with >95% HPLC purity, facilitating biological testing [3] [8].
Table 3: Microwave vs. Conventional Synthesis of Key Intermediates
Step | Conventional Method | Microwave Method | Yield Improvement |
---|---|---|---|
Furopyrimidine Cyclization | 6 h, 120°C, 58% | 20 min, 150°C, 92% | +34% |
POCl₃ Chlorination | 12 h reflux, 75% | 10 min, 110°C, 94% | +19% |
Suzuki Coupling | 24 h, 80°C, 68% | 15 min, 100°C, 89% | +21% |
Data compiled from [3] [8] [9].
Scaffold hopping from furo[2,3-d]pyrimidine to pyrrolo[2,3-d]pyrimidine significantly altered physicochemical and target-binding properties:
Hydrogen-Bonding Capacity:
Planarity and Conformation:
Biological Implications:
Table 4: Scaffold Comparison in Microtubule and Kinase Targeting
Parameter | Furo[2,3-d]Pyrimidine | Pyrrolo[2,3-d]Pyrimidine |
---|---|---|
Tubulin Polymerization EC₅₀ | 22–84 nM | 120–450 nM |
VEGFR2 Inhibition IC₅₀ | 5–98 nM | 5–15 nM |
cLogP | 2.7–3.4 | 1.8–2.3 |
Metabolic T₁/₂ (Human Liver Microsomes) | >60 min | 22–35 min |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5